molecular formula C20H23N3OS B11290172 2-Propyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)pentanamide

2-Propyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)pentanamide

Cat. No.: B11290172
M. Wt: 353.5 g/mol
InChI Key: UNRWUZZAGNEYTI-UHFFFAOYSA-N
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Description

2-Propyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)pentanamide is a compound that belongs to the class of thiazolo[5,4-B]pyridines. These compounds are known for their diverse pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor properties . The unique structure of thiazolo[5,4-B]pyridines makes them valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)pentanamide typically involves the annulation of a thiazole ring to a pyridine derivative. This process can be achieved through various synthetic techniques, including the use of hydrazonoyl halides as precursors . The reaction conditions often involve the use of ethanol and triethylamine as solvents, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)pentanamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2-Propyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, some thiazolo[5,4-B]pyridines have been reported to act as histamine H3 receptor antagonists, which can influence various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Propyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)pentanamide include other thiazolo[5,4-B]pyridines and thiazolo[3,2-a]pyridines . These compounds share structural similarities and may exhibit comparable pharmacological activities.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the propyl and pentanamide groups. These structural features may confer distinct biological activities and make the compound a valuable candidate for further research and development.

Properties

Molecular Formula

C20H23N3OS

Molecular Weight

353.5 g/mol

IUPAC Name

2-propyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pentanamide

InChI

InChI=1S/C20H23N3OS/c1-3-7-14(8-4-2)18(24)22-16-10-5-9-15(13-16)19-23-17-11-6-12-21-20(17)25-19/h5-6,9-14H,3-4,7-8H2,1-2H3,(H,22,24)

InChI Key

UNRWUZZAGNEYTI-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC=CC(=C1)C2=NC3=C(S2)N=CC=C3

Origin of Product

United States

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